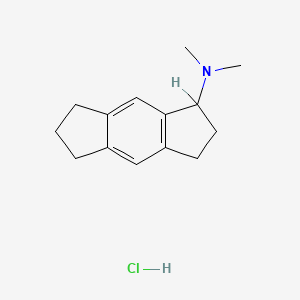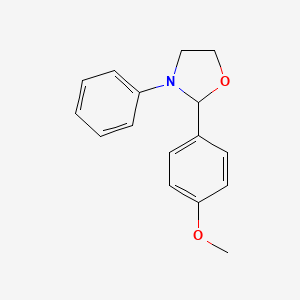
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide is a quaternary ammonium compound Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners
Preparation Methods
The synthesis of 1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide typically involves the following steps:
Formation of the Decyl Chain: The decyl chain can be introduced through a nucleophilic substitution reaction using a suitable decyl halide.
Introduction of the Formylphenoxy Group: The formylphenoxy group can be attached via an etherification reaction, where a phenol derivative reacts with a formylating agent.
Quaternization: The final step involves the quaternization of the amine group with methyl bromide to form the quaternary ammonium compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide has several scientific research applications, including:
Chemistry: It can be used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Its antimicrobial properties make it useful in studying the effects of quaternary ammonium compounds on microbial growth and biofilm formation.
Industry: It can be used in the formulation of cleaning agents, fabric softeners, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This disruption is facilitated by the hydrophobic decyl chain, which allows the compound to integrate into the lipid bilayer. The formylphenoxy group may also contribute to the compound’s overall antimicrobial activity.
Comparison with Similar Compounds
1-Decanaminium, 10-(4-formylphenoxy)-N,N,N-trimethyl-, bromide can be compared with other quaternary ammonium compounds, such as:
Benzalkonium Chloride: A widely used disinfectant and antiseptic with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Bromide: Known for its use in various industrial applications as a surfactant and disinfectant.
The uniqueness of this compound lies in its specific structure, which combines a decyl chain, a formylphenoxy group, and a trimethylammonium group. This combination may offer distinct advantages in terms of antimicrobial activity and solubility compared to other quaternary ammonium compounds.
Properties
CAS No. |
73000-51-8 |
|---|---|
Molecular Formula |
C20H34BrNO2 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
10-(4-formylphenoxy)decyl-trimethylazanium;bromide |
InChI |
InChI=1S/C20H34NO2.BrH/c1-21(2,3)16-10-8-6-4-5-7-9-11-17-23-20-14-12-19(18-22)13-15-20;/h12-15,18H,4-11,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LZULCLDFEHHQGE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCCOC1=CC=C(C=C1)C=O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
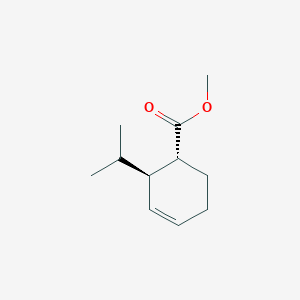
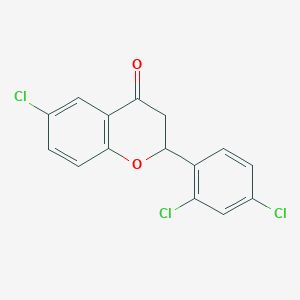
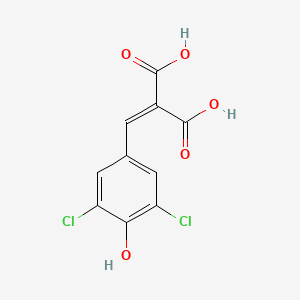
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
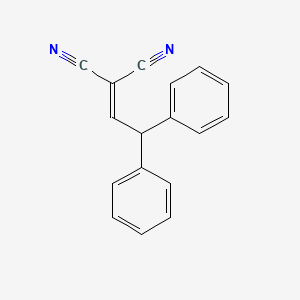
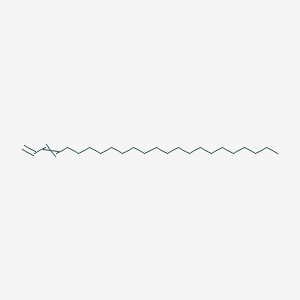
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)


